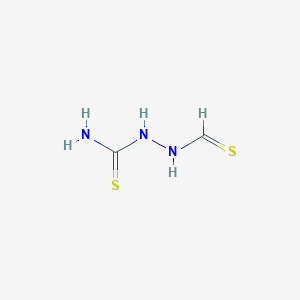

2-Methanethioylhydrazine-1-carbothioamide

Description

Contextualization of Hydrazine-1-carbothioamide and Thiosemicarbazide (B42300) Derivatives

Hydrazine-1-carbothioamide, also known as thiosemicarbazide, is the parent compound of a large family of derivatives. chemeo.com These derivatives, often referred to as thiosemicarbazones when the terminal nitrogen is part of a C=N double bond, are synthesized through the condensation of thiosemicarbazide with aldehydes or ketones. researchgate.net The resulting molecules possess a wide array of pharmacological properties, including anticancer, antimicrobial, antifungal, antiviral, and antioxidant activities. mdpi.comnih.govscirp.org

The therapeutic potential of these compounds is often attributed to their ability to interact with biological targets. For instance, some thiosemicarbazone derivatives have shown potent inhibitory activity against enzymes like tyrosinase, which is involved in pigmentation and is a target in skin cancer research. nih.gov The structural flexibility of the hydrazine-carbothioamide backbone allows for the design of targeted inhibitors for various enzymes and receptors. researchgate.net

Academic Significance and Research Focus on 2-Methanethioylhydrazine-1-carbothioamide

While direct research on "this compound" is not extensively documented in publicly available literature, its structure represents a specific substitution pattern within the broader class of hydrazine-1-carbothioamide derivatives. The "2-methanethioyl" group introduces a thioacyl moiety to the hydrazine (B178648) nitrogen, creating a unique electronic and steric environment.

The academic significance of such a compound lies in its potential to exhibit novel chemical reactivity and biological activity compared to more commonly studied thiosemicarbazides and thiosemicarbazones. The presence of the additional thiocarbonyl group could enhance its metal-chelating properties or influence its interaction with biological macromolecules.

Research in this area often involves the synthesis of new derivatives and their subsequent evaluation for various biological activities. For example, studies on related hydrazine-carbothioamide derivatives have demonstrated their potential as anticancer agents by inducing apoptosis and causing cell cycle arrest in cancer cell lines. nih.gov The synthesis of novel carbazole (B46965) hydrazine-carbothioamide scaffolds, for instance, has yielded compounds with potent antioxidant and anticancer effects. nih.gov

Table 1: Physicochemical Properties of Selected Hydrazine-1-carbothioamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| (E)-2-Benzylidenehydrazine-1-carbothioamide | C₈H₉N₃S | 179.24 | Not Specified | nih.gov |

| N-(2-Thienylmethyl)hydrazinecarbothioamide | C₆H₉N₃S₂ | 187.3 | Not Specified | nih.gov |

| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | C₁₆H₂₇N₃OS | 309.47 | 190-192 | mdpi.com |

| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | C₁₇H₂₉N₃OS | 335.5 | 235-237 | mdpi.com |

Table 2: Reported Biological Activities of Hydrazine-1-carbothioamide Derivatives

| Compound/Derivative Class | Biological Activity | Key Findings | Reference |

| Carbazole hydrazine-carbothioamides | Antioxidant, Anticancer | Some derivatives showed potent antioxidant activity and significant anticancer effects against MCF-7 cancer cell lines. | nih.gov |

| (E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide | Tyrosinase Inhibitor | Demonstrated a 128-fold increase in potency compared to the positive control. | nih.gov |

| N-Cyclohexyl-2-[4-[(4-chlorophenyl)thio]benzylidene]hydrazine-1-carbothioamide | MAO-A Inhibitor | Found to be the most active compound against monoamine oxidase-A (MAO-A) with a reversible and competitive mode of binding. | researchgate.net |

| 1,3-Thiazole derivatives containing hydrazide-hydrazine | Antitumor | Eighteen compounds displayed higher inhibitory activity than 5-Fu against five human cancer cell lines. | nih.gov |

| Pyrazole carbothioamide derivatives | Antifungal, Antibacterial | Certain derivatives showed excellent inhibition against tested fungi and bacteria species. | nanobioletters.com |

The ongoing research into substituted thiocarbonyl hydrazines continues to unveil new compounds with promising applications. The synthesis and characterization of molecules like this compound and its analogs are crucial steps in expanding the chemical space and discovering novel therapeutic agents. The diverse biological activities reported for this class of compounds underscore their importance in medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

CAS No. |

663612-79-1 |

|---|---|

Molecular Formula |

C2H5N3S2 |

Molecular Weight |

135.22 g/mol |

IUPAC Name |

N-(carbamothioylamino)methanethioamide |

InChI |

InChI=1S/C2H5N3S2/c3-2(7)5-4-1-6/h1H,(H,4,6)(H3,3,5,7) |

InChI Key |

UCJMZCDJJKNDTA-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)NNC(=S)N |

Origin of Product |

United States |

Advanced Structural Elucidation Techniques for 2 Methanethioylhydrazine 1 Carbothioamide

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to elucidating the molecular structure of "2-Methanethioylhydrazine-1-carbothioamide" by probing its electronic and vibrational properties, as well as the magnetic environments of its constituent nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the precise molecular connectivity and conformational preferences of "this compound" in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to reveal distinct signals for the protons of the methanethioyl group and the hydrazine-1-carbothioamide backbone. The chemical shifts (δ) of the N-H protons would be particularly informative, potentially indicating their involvement in hydrogen bonding. The multiplicity of the signals would help establish the connectivity between adjacent non-equivalent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide crucial information about the carbon framework. Distinct signals would be anticipated for the two thiocarbonyl carbons (C=S), with their chemical shifts being highly indicative of their electronic environment. The chemical shift of the methanethioyl carbon would also be a key identifier.

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the bonding network within the molecule. For instance, HMBC would show correlations between protons and carbons separated by two or three bonds, solidifying the connection between the methanethioyl group and the hydrazine-1-carbothioamide core.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts would need to be determined experimentally.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Methanethioyl (CH₃) | δ 2.0-3.0 | δ 15-25 |

| Hydrazine (B178648) (NH-NH) | δ 7.0-9.0 | - |

| Carbothioamide (NH₂) | δ 8.0-10.0 | - |

| Thiocarbonyl (C=S) | - | δ 180-200 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Thiocarbonyl Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For "this compound," these methods would be particularly sensitive to the vibrations of the thiocarbonyl (C=S) and amine (N-H) groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the hydrazine and carbothioamide moieties, typically in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, a key functional group, would likely appear in the fingerprint region, and its exact position would be influenced by the surrounding molecular structure.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=S bond, which can sometimes be weak in the IR spectrum.

The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, aiding in its identification and conformational analysis.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| N-H Stretch | 3100-3400 | IR, Raman |

| C-H Stretch | 2900-3000 | IR, Raman |

| C=S Stretch | 1000-1250 | IR, Raman |

| N-H Bend | 1500-1650 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For "this compound," the presence of thiocarbonyl groups and lone pairs on the nitrogen and sulfur atoms would give rise to characteristic absorptions.

The UV-Vis spectrum would likely exhibit π → π* and n → π* transitions. organicchemistrydata.orgnih.govrsc.org The high-energy π → π* transitions are associated with the C=S double bonds, while the lower-energy n → π* transitions involve the non-bonding electrons on the sulfur and nitrogen atoms. organicchemistrydata.orgnih.govrsc.org The position and intensity of these absorption bands provide insights into the electronic structure and conjugation within the molecule.

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of "this compound." High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions would be produced. Analysis of these fragments would provide valuable structural information, helping to confirm the connectivity of the methanethioyl group to the hydrazine-1-carbothioamide core. The fragmentation patterns of related hydrazine derivatives often involve characteristic losses of small neutral molecules. mdpi.com

X-ray Diffraction Studies for Solid-State Molecular Architectures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of "this compound" could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. researchgate.net

This analysis would also reveal the conformational preferences of the molecule in the crystalline form and provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups, which dictate the crystal packing. Studies on similar carbothioamide derivatives have shown that intermolecular hydrogen bonding plays a significant role in their solid-state structures. mdpi.comrsc.org

Conformational Analysis through Integrated Spectroscopic and Computational Methods

A comprehensive understanding of the conformational landscape of "this compound" would be achieved by integrating experimental spectroscopic data with theoretical computational methods.

Computational modeling, using techniques such as Density Functional Theory (DFT), would be employed to calculate the energies of different possible conformers of the molecule. mdpi.com These calculations can predict the most stable conformations and the energy barriers between them. The predicted NMR chemical shifts, vibrational frequencies, and electronic transitions for the calculated structures can then be compared with the experimental data obtained from NMR, IR/Raman, and UV-Vis spectroscopy to validate the computational model and provide a detailed picture of the molecule's structure and dynamics in solution. researchgate.net This integrated approach is powerful for understanding the structure-property relationships of complex molecules.

Coordination Chemistry of 2 Methanethioylhydrazine 1 Carbothioamide with Transition Metals

Ligand Design Principles and Potential Coordination Modes

The structure of 2-Methanethioylhydrazine-1-carbothioamide, H₂N-C(=S)-NH-NH-C(=S)H, presents multiple potential donor atoms, making it a versatile ligand in coordination chemistry. The design of this ligand, featuring both nitrogen and sulfur atoms, allows for various coordination modes, influencing the geometry and stability of the resulting metal complexes.

The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows this compound to act as a chelating agent, forming stable ring structures with metal ions. The hydrazinic nitrogen and the thione sulfur atoms are the primary sites for coordination.

In many related thiosemicarbazone complexes, the ligand coordinates to the metal center in a bidentate fashion through the azomethine nitrogen and the thiolate sulfur atoms. researchgate.netmedjchem.com For instance, in complexes of 2-(2,5-dimethoxy-benzylidene)hydrazine-1-carbothioamide, experimental data confirms that the ligand binds to the metal atom in a bidentate manner through the N and S atoms. researchgate.netmedjchem.com Similarly, Schiff base thiosemicarbazone derivatives can act as tridentate ligands, with sulfur, oxygen, and nitrogen as the donating atoms. ajol.info

The thione group (C=S) can exist in equilibrium with its tautomeric thiol form (-C(SH)=), especially upon deprotonation in the presence of a metal ion. This deprotonation leads to the formation of a more stable M-S bond. The nitrogen atoms of the hydrazine (B178648) moiety can also participate in coordination, leading to the formation of five- or six-membered chelate rings, which enhances the thermodynamic stability of the complexes.

While this compound itself is unsubstituted, the principles governing the influence of substituents on related ligands are applicable. The electronic and steric effects of substituents can significantly alter the coordination behavior.

Electron-donating groups on the carbothioamide backbone would increase the electron density on the donor atoms, potentially leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups would decrease the basicity of the donor atoms, possibly resulting in weaker coordination.

Steric hindrance from bulky substituents can influence the coordination geometry, favoring lower coordination numbers or leading to distorted geometries. For example, in the case of 2-[(2-hydroxyphenyl) methylidene] hydrazine-1-carbothioamide, the ligand forms a chelate with a 1:2 metal-to-ligand stoichiometry, indicating that the steric and electronic properties of the ligand dictate the final structure of the complex. ajol.info

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands similar to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

These characterization methods often include:

Elemental Analysis (CHN) : To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy : To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation. A shift in the band for the azomethine (-C=N-) group to a different region upon complexation confirms the coordination of the azomethine nitrogen with the metal ion. ajol.info

UV-Visible Spectroscopy : To study the electronic transitions within the complex, which provides information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the structure of the ligand and its complexes in solution.

X-ray Crystallography : To determine the precise three-dimensional structure of the complex in the solid state.

Magnetic Susceptibility Measurements : To determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the metal ion.

Depending on the reaction conditions, the metal-to-ligand ratio, and the nature of the metal ion, this compound can form both mononuclear and polynuclear complexes.

In a mononuclear complex , a single metal ion is coordinated to one or more ligand molecules. For instance, studies on related ligands have shown the formation of mononuclear complexes with a 1:2 metal-to-ligand ratio. ajol.info

Polynuclear complexes , containing two or more metal centers bridged by ligand molecules, can also be formed. The presence of multiple donor sites on the ligand allows it to bridge between metal ions, leading to the formation of dimers, trimers, or extended polymeric structures.

The coordination of this compound to a metal center can result in various stereoisomers. The potential for different coordination modes and the possibility of octahedral, square planar, or tetrahedral geometries around the metal ion can lead to a rich stereochemistry.

Geometric Isomerism : In square planar or octahedral complexes, cis and trans isomers can arise depending on the relative positions of the donor atoms of the ligand around the metal center.

Optical Isomerism : If the resulting complex is chiral (lacks a plane of symmetry), it can exist as a pair of enantiomers.

The specific isomer formed can be influenced by factors such as the solvent used for synthesis, the reaction temperature, and the presence of specific counter-ions.

Mechanistic Insights into Complex Formation and Ligand Exchange Processes

The formation of metal complexes with ligands like this compound is a dynamic process involving the substitution of solvent molecules from the metal's coordination sphere by the ligand. The mechanism of this process can be either associative, dissociative, or interchange.

Associative Mechanism (A) : The ligand first adds to the coordination sphere of the metal, forming an intermediate with a higher coordination number, followed by the departure of a solvent molecule.

Dissociative Mechanism (D) : A solvent molecule first dissociates from the metal ion, creating a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand.

Interchange Mechanism (I) : The incoming ligand and the leaving solvent molecule exchange in a single concerted step. This can be further divided into associative interchange (Ia) and dissociative interchange (Id).

Ligand exchange reactions , where a coordinated ligand is replaced by another ligand, are also crucial in understanding the reactivity of these complexes. The kinetics and mechanism of these exchange processes provide valuable information about the lability and stability of the metal-ligand bonds.

Influence of Metal Ions on Ligand Structure and Reactivity within Complexes

Upon chelation, significant changes in the electronic and vibrational spectra of the ligand are observed, indicating a direct interaction between the metal ion and the ligand's donor atoms. Typically, this compound and its derivatives act as bidentate or tridentate ligands, coordinating to the metal center through the sulfur atom and one or two nitrogen atoms.

Spectroscopic analyses of the metal complexes reveal a shift in the characteristic infrared (IR) absorption bands of the ligand. For instance, the ν(C=S) and ν(N-H) bands in the free ligand are altered upon coordination, which is indicative of the sulfur and nitrogen atoms' involvement in bonding with the metal ion. In a study on transition metal(II) complexes of a Schiff base ligand derived from thiosemicarbazide (B42300), it was demonstrated that the ligand coordinates to the metal atom in a bidentate fashion through the nitrogen and sulfur atoms. researchgate.netresearchgate.netmedjchem.com

The electronic spectra of the complexes also show notable changes compared to the free ligand. The appearance of new absorption bands in the visible region is often attributed to d-d electronic transitions within the metal ion's d-orbitals and charge transfer transitions between the ligand and the metal. For example, in a Co(II) complex of a 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide ligand, the electronic spectra exhibited shifts, indicating the binding of the ligand to the Co(II) ion. researchgate.net

The tautomeric form of the ligand can also be influenced by the metal ion and the reaction conditions. ucj.org.uadntb.gov.ua In a neutral medium, the thionic tautomeric form of thioamides tends to react, while in a weakly alkaline medium, a shift towards the thiol tautomeric form is observed. ucj.org.uadntb.gov.ua This change in tautomeric form can affect the resulting coordination geometry. For instance, the thionic form has been found to promote the formation of octahedral complexes with Cu(II) and Ni(II), whereas the thiol form tends to lead to square-planar geometries. ucj.org.uadntb.gov.ua

The nature of the metal ion also plays a crucial role in determining the stereochemistry of the resulting coordination polyhedra. For example, studies on N-substituted-2-tosyl-diazane-1-carbothioamide copper complexes have confirmed a tetrahedral geometry for the Cu(I) metal center. nih.gov In contrast, electronic and vibrational absorption spectra of a nickel complex with a tetradentate thiosemicarbazone ligand suggested a square-planar geometry. nih.gov

The table below summarizes the influence of different transition metal ions on the properties of thiosemicarbazone-type ligands, which are structurally related to this compound.

| Metal Ion | Typical Coordination Geometry | Influence on Ligand | Spectroscopic Observations |

| Co(II) | Tetrahedral, Octahedral | Binds through N and S atoms | Shifts in UV-Vis absorption bands, indicating ligand-to-metal charge transfer. researchgate.net |

| Ni(II) | Square-planar, Octahedral | Can act as a bidentate or tetradentate ligand. researchgate.netnih.gov | Formation of new absorption bands in the electronic spectra. |

| Cu(II) | Tetrahedral, Square-planar | Binds through N and S atoms; can induce deprotonation of the ligand. researchgate.netnih.gov | Alteration of IR bands for ν(C=S) and ν(N-H); appearance of ligand-to-metal charge transfer bands. researchgate.net |

| Zn(II) | Tetrahedral | Forms stable complexes, often acting as a template for ligand organization. | Shifts in NMR and IR spectra upon coordination. ajol.info |

Theoretical and Computational Investigations of 2 Methanethioylhydrazine 1 Carbothioamide

Electronic Structure Analysis via Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of hydrazine-1-carbothioamide derivatives. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31+G(d,p), are employed to optimize the molecular geometry and analyze its electronic properties. researchgate.netresearchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. For related hydrazine (B178648) carbothioamide structures, this gap is analyzed to understand intramolecular charge transfer (ICT) processes, which are responsible for their nonlinear optical (NLO) properties. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the sites of electrophilic and nucleophilic attack. These maps illustrate the charge distribution on the molecule's surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. researchgate.net For hydrazinecarbothioamide derivatives, the MEP typically shows negative potential around the sulfur and oxygen (if present) atoms, making them sites for electrophilic interaction, while the N-H protons are regions of positive potential. researchgate.net

| Parameter | Description | Typical Significance for Hydrazine-1-carbothioamides |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| MEP | Molecular Electrostatic Potential | Identifies reactive sites for electrophilic and nucleophilic attacks. Negative regions (S, O atoms) are susceptible to electrophiles. |

| NBO | Natural Bond Orbital Analysis | Reveals intramolecular charge transfer, delocalization, and hyperconjugative interactions contributing to molecular stability. researchgate.net |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are highly effective in predicting spectroscopic data and exploring the conformational landscape of flexible molecules.

Spectroscopic Parameters: DFT calculations can accurately predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical spectra are often calculated and compared with experimental data to confirm the molecular structure. For instance, the calculated FT-IR spectra can help assign specific vibrational modes, such as the characteristic C=S and N-H stretching frequencies. researchgate.net Similarly, theoretical ¹H and ¹³C NMR shielding values can be calculated to support experimental assignments. researchgate.net

Conformational Preferences: The hydrazine-1-carbothioamide backbone allows for significant conformational flexibility. DFT studies on related structures have shown the existence of different stable conformers, such as extended and folded forms. mdpi.comuzh.ch The relative energies of these conformers can be calculated to determine the most stable structure. For example, in adamantane-linked derivatives, the presence of different substituents (like tert-butyl versus cyclohexyl) can shift the energetic preference from an extended to a folded conformation, with energy differences typically in the range of 2-4 kcal/mol. uzh.ch Furthermore, rotation around the central N-N bond can lead to s-cis or s-trans (also referred to as cisoid and transoid) conformations. mdpi.com Conformational DFT studies, when compared with X-ray crystallography data, often show a good match between the calculated lowest-energy structure and the experimentally observed one in the solid state. mdpi.compreprints.org

| Conformation Type | Description | Calculated Energy Difference (Example) |

|---|---|---|

| Extended vs. Folded | Describes the overall shape of the molecular backbone. | ~2.1 - 3.3 kcal/mol depending on substituents. uzh.ch |

| s-cis (cisoid) vs. s-trans (transoid) | Describes the arrangement around the central N-N bond. | DFT calculations can determine the ground state conformation, which often matches X-ray data. mdpi.com |

Reactivity Prediction and Reaction Pathway Modeling

The electronic parameters derived from DFT calculations are used to predict the global and local reactivity of 2-Methanethioylhydrazine-1-carbothioamide.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to understand the molecule's chemical behavior. These include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Global Hardness (η): Measures the resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts additional electronic charge from the environment.

These descriptors provide a quantitative measure of the molecule's reactivity and are used to compare the reactivity of different compounds. researchgate.net

Local Reactivity and Reaction Pathways: MEP maps and Fukui functions are employed to identify specific atomic sites that are most likely to participate in chemical reactions. researchgate.net The MEP identifies regions susceptible to electrostatic interactions, while Fukui functions indicate the change in electron density at a specific site upon gaining or losing an electron, thereby pinpointing the most electrophilic and nucleophilic centers in the molecule. While detailed reaction pathway modeling for this compound is not widely published, these theoretical tools provide the foundation for simulating reaction mechanisms, calculating activation energies, and predicting reaction products.

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Inverse of hardness; measure of reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. |

Ligand Field Theory and Molecular Orbital Analysis in Metal Complexes

This compound and its derivatives are effective ligands for transition metal ions, typically acting as bidentate chelators. researchgate.netmedjchem.com They coordinate to the metal center through the sulfur atom of the carbothioamide group and a nitrogen atom from the hydrazine moiety, forming stable five- or six-membered rings. nih.govajgreenchem.com

Ligand Field Theory (LFT): LFT, an extension of molecular orbital theory, describes the bonding between the metal ion and the ligands. wikipedia.org When the ligand approaches the metal ion, the degeneracy of the metal's d-orbitals is lifted. The way these orbitals split in energy depends on the geometry of the resulting complex (e.g., octahedral, square planar, tetrahedral). wikipedia.org This splitting gives rise to the characteristic colors and magnetic properties of transition metal complexes.

Molecular Orbital (MO) Analysis: An MO diagram for a complex involving a hydrazine-1-carbothioamide ligand would show the formation of sigma (σ) and pi (π) bonding and antibonding orbitals from the interaction of metal atomic orbitals and ligand group orbitals. dalalinstitute.com

σ-Bonding: The primary interaction involves the donation of electron density from the ligand's filled σ-orbitals (from the S and N donor atoms) to the metal's empty d, s, and p orbitals. wikipedia.org

π-Bonding: π-interactions can also occur. The ligand may have filled π-orbitals that can donate to the metal (π-donor) or empty π*-orbitals that can accept electron density from filled metal d-orbitals (π-acceptor). These interactions modify the d-orbital splitting energy (Δ) and influence the electronic spectra of the complex. dalalinstitute.com

Studies on related complexes show that these ligands bind effectively to metals like Co(II), Ni(II), and Cu(II). researchgate.netmedjchem.com MO analysis helps explain phenomena such as Metal-to-Ligand Charge Transfer (MLCT) transitions, where an electron is excited from a metal-centered orbital to a ligand-centered orbital, which is often observed in the electronic spectra of these complexes. mdpi.com

Reactivity and Derivatization of 2 Methanethioylhydrazine 1 Carbothioamide

Reactions with Electrophiles and Nucleophiles at Nitrogen and Sulfur Centers

The structure of 2-Methanethioylhydrazine-1-carbothioamide and its derivatives, such as 1-acylthiosemicarbazides, contains several nucleophilic centers, including the nitrogen atoms of the hydrazine (B178648) and amide groups, and the sulfur atom of the thiocarbonyl group. researchgate.netresearchgate.net The relative reactivity of these sites depends on the reaction conditions and the nature of the electrophile. researchgate.net

The terminal amino group of the hydrazine moiety is generally the most nucleophilic nitrogen and readily reacts with various electrophiles. stackexchange.com For instance, reactions with acyl chlorides or acid anhydrides can lead to acylation at this position. Similarly, alkylation can occur with alkyl halides.

The sulfur atom, particularly in its thiol tautomeric form, acts as a soft nucleophile and can react with soft electrophiles. nih.gov This reactivity is crucial for many of the cyclization reactions that these compounds undergo. The interaction between electrophiles and nucleophilic thiolate sites is a key aspect of their chemical behavior. mdpi.comtandfonline.com For example, the reaction of 1,1-dimethyl-4-phenylthiosemicarbazide with Cu(II) or Sn(IV) can lead to oxidative cyclization and coupling, forming 1,2,4-thiadiazole (B1232254) or 1,3,4-thiadiazolium salts. nih.gov

The table below summarizes the reactivity of thiosemicarbazide (B42300) derivatives with various electrophiles, which is analogous to the expected reactivity of this compound.

| Nucleophilic Center | Electrophile | Product Type | Reference(s) |

| Hydrazine NH2 | Aldehydes/Ketones | Thiosemicarbazones | nih.govchemmethod.commdpi.com |

| Hydrazine NH2 | Acyl Halides | 1-Acylthiosemicarbazides | nih.govmdpi.com |

| Hydrazine NH2 | Isothiocyanates | 1,4-Disubstituted thiosemicarbazides | mdpi.com |

| Thiol (tautomer) | α-Halo Ketones | Thiazole (B1198619) derivatives | mdpi.comresearchgate.net |

| Thiol (tautomer) | Metal Ions (oxidative) | Disulfide-linked dimers/heterocycles | nih.govjournalagent.com |

Cyclization Reactions and Heterocyclic Ring Formation

A significant aspect of the reactivity of this compound and its derivatives is their ability to undergo cyclization to form a variety of heterocyclic compounds. These reactions are often mediated by the initial reaction with an electrophile, followed by an intramolecular cyclization. The nature of the resulting heterocycle is typically dependent on the reaction conditions, particularly the pH.

In acidic media, 1-acylthiosemicarbazides readily cyclize to form 1,3,4-thiadiazole (B1197879) derivatives. nih.govsbq.org.brresearchgate.net This reaction proceeds through the dehydration of an intermediate formed by the nucleophilic attack of the sulfur atom on the carbonyl carbon of the acyl group. sbq.org.br A variety of dehydrating agents, such as concentrated sulfuric acid, polyphosphate ester (PPE), or methanesulfonic acid, can be used to facilitate this transformation. nih.govsbq.org.brencyclopedia.pub

Conversely, in basic media, the cyclization of 1-acylthiosemicarbazides typically leads to the formation of 1,2,4-triazole-3-thione derivatives. mdpi.comdergipark.org.trnih.gov In this case, the cyclization involves the nucleophilic attack of one of the hydrazine nitrogen atoms on the carbonyl carbon, followed by dehydration. One-pot, two-step synthesis methods have been developed for the efficient production of these triazole derivatives. dergipark.org.tr

The table below provides examples of heterocyclic rings formed from thiosemicarbazide derivatives.

| Starting Material | Reaction Condition | Heterocyclic Product | Reference(s) |

| 1-Acylthiosemicarbazide | Acidic (e.g., H2SO4, PPE) | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.govsbq.org.brencyclopedia.pub |

| 1-Acylthiosemicarbazide | Basic (e.g., NaOH) | 4,5-Disubstituted-1,2,4-triazole-3-thione | mdpi.comdergipark.org.trnih.gov |

| Thiosemicarbazide | Diethyl Malonate | Triazolotriazole derivative | africaresearchconnects.com |

| Thiosemicarbazide | α-Halo Ketone | Thiazole derivative | mdpi.comresearchgate.net |

| Thiosemicarbazide | Acetylenic β-diketones | Pyrazolopyrimidine thiones | journalagent.com |

Polymerization and Supramolecular Assembly Potential

The bifunctional nature of thiosemicarbazide derivatives, including those analogous to this compound, provides opportunities for their use as monomers in polymerization reactions. An easy access to thermoplastic polythiosemicarbazones (polyTSCs) has been demonstrated through the condensation of dithiosemicarbazides with aromatic dialdehydes. encyclopedia.pub These polymerizations can proceed at room temperature and yield polymers with number-average molecular weights (Mn) up to 38 kDa. encyclopedia.pub The thermal properties of these polymers show degradation starting at approximately 200 °C. encyclopedia.pub

The presence of multiple hydrogen bond donors (N-H) and acceptors (C=S, N) in the structure of this compound and its derivatives makes them excellent candidates for forming well-defined supramolecular assemblies. mdpi.com These assemblies are stabilized by a network of intermolecular hydrogen bonds, often involving the thioamide and hydrazine moieties. The resulting supramolecular structures can range from simple dimers to more complex one-, two-, or three-dimensional networks. mdpi.com The study of eucalyptol (B1671775) derivatives has shown that O–H⋯O and C–H⋯O hydrogen bonds are key contributors to intermolecular stabilization in their crystal structures. mdpi.com

Functionalization for Advanced Material Science Applications

The versatile reactivity of the thiosemicarbazide scaffold allows for its functionalization to create advanced materials with a range of applications. A common strategy involves the derivatization of thiosemicarbazides into thiosemicarbazones, which are excellent ligands for a wide variety of metal ions. nih.govresearchgate.netresearchgate.net The resulting metal complexes have been investigated for their potential use in catalysis, as sensors, and in the development of new therapeutic agents. nih.govresearchgate.netresearchgate.net

Furthermore, thiosemicarbazone derivatives can be functionalized with specific anchor groups for covalent attachment to the surface of nanoparticles (NPs). nih.govsbq.org.br For example, phosphonic acid functionalized thiosemicarbazones have been successfully anchored onto TiO2 nanoparticles. nih.govsbq.org.br This approach opens up possibilities for creating novel hybrid materials with tailored properties. Other functional groups that have been introduced at the N4 position of thiosemicarbazones for conjugation purposes include amino acids, glucose, o-hydroquinone, hydroxyl, and thiol groups. nih.govsbq.org.brnih.gov These functionalized molecules can then be used to create bioconjugates or to modify the surface of materials for specific applications. mdpi.comnih.gov The introduction of fluorine or trifluoromethyl groups into the structure of thiosemicarbazide derivatives has also been explored as a strategy to enhance their metabolic stability and lipophilicity, which is relevant for the development of new materials with biological applications. mdpi.comdergipark.org.tr

The table below lists some of the functional groups that have been incorporated into thiosemicarbazone derivatives for advanced material science applications.

| Functional Group | Application | Reference(s) |

| Phosphonic acid | Anchoring to TiO2 nanoparticles | nih.govsbq.org.brnih.gov |

| Amino acids | Bioconjugation | nih.govsbq.org.brnih.gov |

| Thiazole | Metal complexation for anticancer drugs | researchgate.netresearchgate.net |

| Hydroxy-alkyl | Further conjugation (e.g., ester formation) | mdpi.com |

| Trifluoromethyl | Enhanced metabolic stability and lipophilicity | mdpi.comdergipark.org.tr |

Exploration of Mechanistic Biological Interactions of 2 Methanethioylhydrazine 1 Carbothioamide Strictly Molecular and in Vitro

Molecular Target Identification and Binding Affinities (e.g., Enzyme Active Sites, DNA/RNA Interactions)

Derivatives of hydrazine-1-carbothioamide have been identified as potent inhibitors of several key enzymes through direct binding to their active sites. Furthermore, certain analogues have demonstrated the ability to interact with nucleic acids.

Enzyme Inhibition The core structure of thiosemicarbazide (B42300) serves as a versatile scaffold for designing inhibitors against a wide array of enzymatic targets.

Tyrosinase: As a copper-containing enzyme crucial for melanogenesis, tyrosinase is a primary target for these derivatives. Certain 2-benzylidenehydrazine-1-carbothioamides are powerful tyrosinase inhibitors, with one nitro-substituted analogue showing an IC₅₀ value of 0.05 μM, representing a 128-fold increase in potency compared to the standard kojic acid. nih.gov Kinetic studies indicate a mixed-type inhibition mechanism, and molecular docking confirms that these molecules fit within the enzyme's active site, likely interacting with the catalytic copper ions. nih.gov

Urease: Adamantane-linked hydrazine-1-carbothioamide derivatives have been identified as potent inhibitors of urease, an enzyme implicated in pathologies associated with Helicobacter pylori. These compounds exhibit IC₅₀ values as low as 1.20 μM, significantly more potent than the standard inhibitor, thiourea (B124793). mdpi.comnih.gov Docking studies reveal that these molecules occupy the active site, forming key interactions with amino acid residues and the nickel ions essential for catalysis. nih.gov

Carbonic Anhydrase (CA) and 15-Lipoxygenase (15-LOX): A series of hydrazine-1-carbothioamide derivatives demonstrated potent inhibitory activity against bovine carbonic anhydrase II (b-CA II) and 15-lipoxygenase (15-LOX), enzymes involved in various physiological and pathological processes. nih.gov Some compounds were selective for b-CA II, while others displayed dual inhibition, with IC₅₀ values in the low micromolar to nanomolar range. nih.gov

Cholinesterases: Derivatives incorporating a thiazole (B1198619) ring have shown significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease. researchgate.netacademie-sciences.fr The inhibitory potential is highly dependent on the substitution pattern on the thiazole and associated rings, with some analogues achieving IC₅₀ values in the nanomolar range, comparable to the drug Donepezil. researchgate.netacademie-sciences.fr

Other Enzymes: The inhibitory activity of this class extends to other enzymes, including α-glucosidase, where benzimidazole-thioquinoline derivatives act as competitive inhibitors researchgate.net, and Epidermal Growth Factor Receptor (EGFR) kinase, a target in cancer therapy, which is inhibited by 1H-pyrazole-1-carbothioamide derivatives. nih.gov Metal complexes of these ligands have also been investigated as potential inhibitors of topoisomerase II. nih.gov

Table 1: In Vitro Enzyme Inhibition by Hydrazine-1-Carbothioamide Derivatives

| Derivative Class | Target Enzyme | Key Compound/Result | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 2-Benzylidenehydrazine-1-carbothioamide | Mushroom Tyrosinase | (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide | 0.05 µM | nih.gov |

| Adamantane-linked hydrazine-1-carbothioamide | Jack bean Urease | 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | 1.20 µM | mdpi.comnih.gov |

| Hydrazine-1-carbothioamides | Bovine Carbonic Anhydrase II | Various derivatives | 0.13 - 10.23 µM | nih.gov |

| Hydrazine-1-carbothioamides | 15-Lipoxygenase | Various derivatives | 0.14 - 1.34 µM | nih.gov |

| Triazole-based thiosemicarbazones | Acetylcholinesterase | Various derivatives | 0.20 - 0.50 µM | researchgate.net |

| Benzimidazole-thioquinolines | α-Glucosidase | 6j (X = 4-bromobenzyl) | 28.0 µM | researchgate.net |

DNA/RNA Interactions While enzyme inhibition is a primary mechanism, some derivatives interact directly with nucleic acids. Metal complexes of salicylaldehyde (B1680747) thiosemicarbazone have been shown to interact with calf thymus DNA, a mechanism that may contribute to their cytotoxic effects. ajol.info More specifically, pyrazolo-1-carbothioamide derivatives have been designed to function as disruptors of the binding between the Early growth response 1 (EGR-1) transcription factor and its target DNA sequence, offering a novel anti-inflammatory strategy. nih.gov

Chelation Effects on Biomolecular Systems

A defining characteristic of hydrazine-1-carbothioamide and its derivatives is their ability to act as efficient chelating agents for transition metal ions. nih.govajol.info This property stems from the presence of soft donor atoms, primarily the thiocarbonyl sulfur (S) and hydrazinic nitrogen (N) atoms.

The thiosemicarbazone Schiff base derivatives can act as bidentate (N,S) or tridentate (O,N,S) ligands, forming stable coordination complexes with metal ions such as copper(II), zinc(II), nickel(II), and cobalt(II). ajol.inforesearchgate.netresearchgate.netmedjchem.com Spectroscopic and analytical data confirm that the ligand typically binds to the metal center through the sulfur atom and an azomethine nitrogen atom. researchgate.netmedjchem.com

This chelation is not merely a chemical curiosity; it is often integral to the biological activity of the compounds. The formation of a metal complex can significantly enhance the bioactivity of the parent ligand. For example, several metal complexes of 2-(butan-2-ylidene)hydrazinecarbothioamide demonstrated notable in vitro activity against human cancer cell lines, including MDA-MB231 (breast) and A549 (lung), whereas the ligand alone might be less potent. nih.gov The chelation of copper is also believed to be a key component of tyrosinase inhibition, as these ligands can coordinate with the copper ions in the enzyme's active site, thereby inactivating it. nih.gov

Modulatory Effects on Cellular Pathways (In Vitro Investigations)

Beyond direct enzyme inhibition, hydrazine-1-carbothioamide derivatives modulate various cellular pathways, leading to a range of biological effects observed in vitro.

Antioxidant and Radical Scavenging Pathways: Numerous studies have demonstrated the potent antioxidant activity of this chemical class using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. mdpi.comarxiv.orgnih.gov Some thiocarbohydrazone derivatives showed more potent radical scavenging activity than the standard antioxidant butylated hydroxytoluene (BHT). arxiv.org The proposed mechanism often involves the ability of the hydrazone N-H group to donate a hydrogen atom, thereby neutralizing free radicals. nih.gov

Inflammatory Pathways: These derivatives have shown significant anti-inflammatory properties in cellular models. They can suppress the production of key inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells. dundee.ac.uk This effect is often accompanied by the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and a reduction in the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. dundee.ac.ukmdpi.com Mechanistically, these effects can be traced to the inhibition of critical signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. dundee.ac.ukmdpi.com

Cell Proliferation and Apoptosis: The anticancer potential of these compounds is linked to their ability to modulate pathways controlling cell growth and death. Derivatives have been shown to induce cytotoxicity in a variety of cancer cell lines, including breast (MCF7), glioma (C6), and cervical (HeLa) cancers. mdpi.comnih.gov The mechanism of cell death is often apoptosis, as evidenced by the activation of effector caspases (e.g., caspase 3/7) and the induction of the tumor suppressor protein p53. researchgate.net

Table 2: In Vitro Modulatory Effects of Hydrazine-1-Carbothioamide Derivatives

| Biological Effect | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| Antioxidant | DPPH radical scavenging | A thiocarbohydrazone derivative showed an IC₅₀ of 24.2 µM (vs. 128.8 µM for BHT). | arxiv.org |

| Antioxidant | ABTS radical scavenging | A β-ionone thiazolylhydrazone derivative showed an IC₅₀ of 65.4 µM (better than Trolox). | nih.gov |

| Anti-inflammatory | Nitric Oxide (NO) production in LPS-stimulated RAW264.7 cells | Auranamide (an amide derivative) reduced NO production with an IC₅₀ of 1.22 µM. | dundee.ac.uk |

| Anti-inflammatory | Cytokine modulation | Derivatives decreased levels of TNF-α, IL-1β, and inhibited NF-κB. | dundee.ac.ukmdpi.com |

| Cytotoxicity | MTT assay on MCF-7 breast cancer cells | A thiosemicarbazide derivative was over 10-fold more potent than doxorubicin. | researchgate.net |

| Cytotoxicity | MTT assay on C6 glioma cells | A thiosemicarbazone derivative showed a lower IC₅₀ (more potent) than Imatinib. | nih.gov |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of hydrazine-1-carbothioamide derivatives. These studies reveal how specific structural modifications influence molecular interactions.

Role of the Thiocarbonyl Group: The sulfur atom of the thiocarbonyl (C=S) group is consistently shown to be essential for many biological activities, including melanogenesis inhibition and metal chelation. nih.gov Its replacement often leads to a significant loss of potency.

Substituents on Aromatic Rings: The nature and position of substituents on aryl rings attached to the core scaffold drastically alter activity. For tyrosinase inhibition, a strong electron-withdrawing group (e.g., -NO₂) at the para-position of the benzylidene ring resulted in the most potent compound. nih.gov Conversely, for α-glucosidase inhibition by thioquinoline derivatives, a bulky halogen like bromine at the para-position of a benzyl (B1604629) substituent was optimal, while ortho-substitutions were generally unfavorable. researchgate.net

Substituents on the Hydrazine (B178648) Moiety: Modifications to the hydrazine nitrogens are critical. In the case of naphthaldehyde thiosemicarbazones, substitution on either the N1 or N3 hydrogen with a small alkyl group increased anti-melanogenic activity, whereas disubstitution was detrimental. nih.gov

In essence, the SAR of this class highlights a delicate balance of electronic effects, steric factors, and lipophilicity that must be fine-tuned to achieve potent and selective interaction with a specific molecular target.

Emerging Applications and Future Research Directions

Catalytic Applications in Organic Transformations

Thiosemicarbazide (B42300) and thiocarbohydrazide (B147625) derivatives have demonstrated significant promise as ligands in transition metal-catalyzed organic transformations. mdpi.comnih.govresearchgate.net Their ability to form stable complexes with a range of transition metals, including palladium, copper, nickel, and cobalt, is central to their catalytic activity. mdpi.comnih.govresearchgate.net These metal complexes have been successfully employed as catalysts in a variety of carbon-carbon bond-forming reactions, which are fundamental to modern synthetic organic chemistry. mdpi.com

Cross-Coupling Reactions: A notable area of application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. mdpi.comresearchgate.netresearchgate.net For instance, palladium(II) complexes featuring thiosemicarbazone ligands have been shown to be effective catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. mdpi.comresearchgate.net These catalysts often exhibit high efficiency and stability, sometimes operating under phosphane-free conditions, which is an advantage in terms of cost and toxicity. dntb.gov.ua Research has shown that modifying the substituents on the thiosemicarbazone framework can influence the catalytic performance of the resulting palladium complexes. mdpi.com For example, some sugar-derived thiosemicarbazone palladium complexes have demonstrated excellent catalytic activity for the coupling of aryl chlorides at ambient temperatures. mdpi.com

Other Organic Transformations: Beyond cross-coupling reactions, metal complexes of thiosemicarbazones have been explored as catalysts for hydrogenation and oxidation reactions. researchgate.net The versatility of these ligands stems from their multidentate nature, typically coordinating to metal ions as bidentate N,S-donors to form stable five-membered chelate rings. mdpi.com This coordination stabilizes the metal center and facilitates the catalytic cycle. Furthermore, thiosemicarbazone-based compounds have been investigated as organocatalysts, for example, in tetrahydropyranylation reactions, where they have shown significantly higher activity compared to traditional thiourea (B124793) catalysts. rsc.org

Table 1: Examples of Catalytic Applications of Thiosemicarbazone Metal Complexes

| Catalyst/Complex | Reaction Type | Substrates | Key Findings | Reference(s) |

|---|---|---|---|---|

| Palladium(II) complex with pyridoxal (B1214274) thiosemicarbazone | Suzuki-Miyaura coupling | Aryl halides | Air- and moisture-stable catalyst, effective for various aryl halides. | researchgate.net |

| Palladium(II) complexes with substituted benzaldehyde (B42025) thiosemicarbazones | Suzuki-Miyaura coupling | Aryl bromides and chlorides, phenylboronic acid | Substituent effects on the ligand influence catalytic activity. | mdpi.com |

| Phosphane-free palladium(II) complex with 5-acetylbarbituric-4N-dimethylthiosemicarbazone | Suzuki-Miyaura coupling | Aryl bromides and chlorides, phenylboronic acid | Moderate to good conversions for aryl bromides. | mdpi.com |

| Nickel(II) thiosemicarbazone complexes | Not specified | Not specified | Complexes adopt a square planar geometry with the ligand binding via O, N, and S atoms. | nih.gov |

| Thiosemicarbazone-based organocatalyst | Tetrahydropyranylation | Alcohols | Outperformed previously reported thiourea catalysts by 50-fold. | rsc.org |

Potential in Sensor Technology and Analytical Chemistry

The unique coordination properties of thiosemicarbazides and their derivatives make them excellent candidates for applications in sensor technology and analytical chemistry. dergipark.org.tr Their ability to form stable and often colored or fluorescent complexes with specific metal ions is the basis for their use as chemosensors.

These compounds are particularly useful for the detection and determination of trace amounts of metal ions in various samples, including environmental and biological ones. researchgate.net The interaction with metal ions can lead to a measurable change in their photophysical properties, such as a shift in absorption or fluorescence spectra, enabling quantitative analysis. For example, thiosemicarbazide derivatives have been developed as fluoroionophores for metal determination. dergipark.org.tr The strong coordinating ability of the thiosemicarbazide moiety is often harnessed in the design of these sensors. dergipark.org.tr

Recent research has also explored the use of thiosemicarbazides in the synthesis of nanomaterials, such as nano-points, for metal determination, capitalizing on their optical stability and ease of functionalization. dergipark.org.tr Hydrazine (B178648) derivatives, a related class of compounds, have been investigated for their ability to act as "carbonyl scavengers," neutralizing reactive carbonyl species, which suggests potential applications in detecting and mitigating carbonyl stress in biological systems. nih.gov

Advanced Materials Science and Optoelectronics Applications

The field of materials science is increasingly looking towards organic and coordination compounds for the development of new functional materials. Thiocarbonyl compounds, including thiosemicarbazides and thiocarbohydrazides, are of interest due to their potential to form coordination polymers and metal-organic frameworks (MOFs). The ability of these ligands to bridge multiple metal centers can lead to the formation of extended one-, two-, or three-dimensional structures with interesting physical and chemical properties.

The incorporation of the thiocarbonyl group can influence the electronic and optical properties of materials. For instance, the synthesis of thiocarbonyl derivatives of natural chlorins using Lawesson's reagent resulted in a significant bathochromic (red) shift in the absorption and fluorescence bands of the molecules. mdpi.com This tuning of photophysical properties is crucial for applications in optoelectronics, such as in photosensitizers for photodynamic therapy or as components in organic light-emitting diodes (OLEDs).

Mono- and dinuclear tin(IV) complexes with Schiff bases derived from thiocarbohydrazide have been synthesized and characterized for their redox and optoelectronic properties. acs.org The structural diversity of thiocarbohydrazone metal complexes, which can form both mononuclear and dinuclear structures, provides a platform for designing materials with tailored properties. mdpi.com

Future Trajectories in Synthetic, Coordination, and Chemical Biology Research of Novel Thiocarbonyl Compounds

The future of research into novel thiocarbonyl compounds like 2-Methanethioylhydrazine-1-carbothioamide is poised for significant advancements across multiple disciplines.

Synthetic Chemistry: There is a continuous drive to develop more efficient and sustainable synthetic methodologies for this class of compounds. nih.govresearchgate.netmdpi.com This includes one-pot, multi-component reactions and mechanochemical approaches that reduce waste and energy consumption. nih.govmdpi.com The synthesis of functionalized thiosemicarbazones with specific anchor groups for covalent conjugation to nanoparticles or biomolecules is an area of growing interest, opening up possibilities for targeted drug delivery and advanced diagnostics. nih.gov

Coordination Chemistry: The exploration of the coordination chemistry of thiocarbohydrazones, the higher homologues of thiosemicarbazones, is still in its early stages. mdpi.com Their ability to form polynuclear complexes with diverse structural motifs presents exciting opportunities for creating novel catalysts and magnetic materials. mdpi.com The systematic study of how ligand design influences the structure and function of the resulting metal complexes will remain a key research focus. mdpi.com

Chemical Biology: The biological activities of thiosemicarbazides and their metal complexes are well-documented, with applications ranging from antimicrobial to anticancer agents. mdpi.commdpi.com Future research will likely focus on elucidating the detailed mechanisms of action of these compounds. researchgate.net For example, understanding how they interact with biological targets at a molecular level could lead to the design of more potent and selective therapeutic agents. mdpi.com The development of thiocarbonyl-based compounds as probes for biological imaging or as enzyme inhibitors is another promising avenue. dergipark.org.tr The introduction of fluorine or trifluoromethyl groups into the structure of thiosemicarbazide derivatives is a known strategy to enhance metabolic stability and cell permeability, a trend that is expected to continue. mdpi.com

The convergence of these research areas, combining advanced synthesis, detailed coordination studies, and in-depth biological evaluation, will undoubtedly unlock the full potential of this versatile class of thiocarbonyl compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methanethioylhydrazine-1-carbothioamide and its derivatives?

- Methodology : The compound is typically synthesized via condensation reactions between thiosemicarbazide and carbonyl-containing precursors (e.g., ketones or aldehydes). For example, refluxing thiosemicarbazide with benzophenone derivatives in ethanol with glacial acetic acid as a catalyst for 3–5 hours yields hydrazine-carbothioamide derivatives. Purification is achieved through recrystallization from ethanol or dimethyl sulfoxide (DMSO) .

- Key Conditions :

- Solvent: Ethanol, DMSO.

- Catalyst: Glacial acetic acid.

- Temperature: Reflux (~78°C for ethanol).

- Reaction Time: 3–5 hours.

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structure of this compound?

- FT-IR Analysis :

-

NH Stretching : Broad peaks at 3233–3265 cm⁻¹ confirm the presence of secondary amines (CONHNHCSNH) .

-

C=O Stretching : Sharp bands at 1679–1690 cm⁻¹ indicate amide carbonyl groups.

-

C=S Stretching : Peaks at 1177–1189 cm⁻¹ validate the thiocarbonyl moiety.

- NMR and Mass Spectrometry :

-

¹H-NMR : Signals for aromatic protons (δ 6.5–8.0 ppm) and NH protons (δ 9.0–10.5 ppm) .

-

Mass Spectra : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights .

Table 1: Representative FT-IR Data for Analogous Compounds

Compound NH Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) H1 3233.16 1690.11 1189.50 H2 3262.91 1683.56 1181.14 H3 3263.81 1679.98 1182.55 Source:

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular geometries, frontier orbitals, and electrostatic potentials. For example:

- Basis Sets : 6-31G(d,p) for geometry optimization.

- Thermochemistry : Atomization energies and ionization potentials are computed to validate experimental data .

- Applications :

- Predicts reactive sites for metal coordination (e.g., sulfur and nitrogen atoms) .

- Correlates electronic structure with antioxidant or anticancer activity .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. cytotoxic effects)?

- Approach :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, nitro, methoxy groups) to isolate contributing factors .

- In Silico Docking : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., DNA grooves, enzyme active sites) .

- Case Study :

- Nitro-substituted derivatives show enhanced DNA binding but reduced solubility, explaining variability in cytotoxicity assays .

Q. How is single-crystal X-ray diffraction used to determine the absolute configuration of hydrazine-carbothioamide derivatives?

- Refinement Protocol :

- Software : SHELXL for structure solution and refinement .

- Hydrogen Placement : Freely refine H atoms using difference Fourier maps .

- Flack Parameter : Values < 0.1 confirm enantiomeric purity (e.g., Flack = 0.05 in menthol-derived analogs) .

- Key Metrics :

- R-factor < 0.06 and data-to-parameter ratio > 14 ensure reliability .

Q. What methodologies optimize the synthesis of metal complexes with this compound?

- Coordination Chemistry :

- Ligand Design : The compound acts as a tridentate ligand via S, N (hydrazine), and N (amide) donors .

- Metal Salts : Use divalent metal acetates (e.g., Cu²⁺, Ni²⁺) in ethanol/water mixtures at 60–70°C .

- Characterization :

- Magnetic Susceptibility : Determine geometry (e.g., octahedral vs. square planar).

- EPR Spectroscopy : Identify Cu²⁺ oxidation states in complexes .

Methodological Recommendations

- For Synthetic Reproducibility : Standardize solvent ratios (e.g., n-hexane:ethyl acetate = 1:1 for chromatography) .

- For Computational Accuracy : Cross-validate DFT results with experimental UV-Vis and cyclic voltammetry data .

- For Biological Assays : Use microplate readers (e.g., BioTek STAT FAX 2100) for high-throughput antioxidant screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.